molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0

tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B2956197
CAS No.: 196203-96-0
M. Wt: 351.244
InChI Key: KHGVHXBAVPSADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic molecule that falls within the indole class of compounds. Indoles are widely studied for their diverse biological activities and are often used in pharmaceuticals and natural products. This specific compound, with its unique bromo and carboxylate functionalities, offers intriguing possibilities for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step processes starting from readily available precursors. A common approach might include the bromination of an indole precursor, followed by the addition of a tert-butyl ester group through esterification. Reaction conditions often involve the use of strong acids or bases, with precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

Industrial-scale production might leverage automated synthesis pathways, utilizing flow chemistry to enhance efficiency and yield. High-throughput reactors and continuous flow processes can mitigate issues related to scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, where the bromine substituent plays a key role in directing the reaction pathways.

  • Reduction: : Reduction of the compound may be targeted at the carboxylate group or the bromine substituent.

  • Substitution: : The bromine atom in the compound is particularly reactive and can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or with the use of a suitable solvent.

Major Products Formed from These Reactions

  • Oxidation may lead to products with additional oxygen-containing groups.

  • Reduction might yield a de-bromo or reduced ester variant.

  • Substitution reactions often result in analogs where the bromine is replaced with different functional groups.

Scientific Research Applications

The compound's structure lends itself to various scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Potential bioactivity makes it a candidate for pharmacological studies.

  • Medicine: : Its indole core structure is frequently found in drugs, suggesting possible therapeutic benefits.

  • Industry: : Could be used in the development of new materials or chemical catalysts.

Mechanism of Action

The compound's effects are often due to its ability to interact with biological molecules at the molecular level:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : It could inhibit or activate specific biological pathways depending on its structural conformation and the presence of functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar structure but with a chlorine atom instead of bromine.

  • Ethyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar but with an ethyl ester group instead of tert-butyl.

Unique Features

The bromine atom in tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate imparts unique reactivity, allowing for specific chemical modifications not possible with similar compounds. Its tert-butyl ester group also provides steric hindrance, influencing its chemical behavior and interactions.

Hope this deep dive into this compound was enlightening!

Properties

IUPAC Name

tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGVHXBAVPSADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.